3-((1-Methoxy-3-methylbutan-2-yl)amino)thietane1,1-dioxide
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Overview
Description
3-((1-Methoxy-3-methylbutan-2-yl)amino)thietane 1,1-dioxide is a chemical compound with the molecular formula C9H19NO3S. It is known for its unique structure, which includes a thietane ring, a sulfur-containing four-membered ring, and an amino group substituted with a methoxy and methyl group. This compound is primarily used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methoxy-3-methylbutan-2-yl)amino)thietane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-3-methylbutan-2-amine with a thietane precursor in the presence of a suitable oxidizing agent to introduce the dioxide functionality. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 3-((1-Methoxy-3-methylbutan-2-yl)amino)thietane 1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methoxy-3-methylbutan-2-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group or other functional groups within the molecule.
Substitution: The amino group can participate in substitution reactions, where the methoxy or methyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-((1-Methoxy-3-methylbutan-2-yl)amino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-((1-Methoxy-3-methylbutan-2-yl)amino)thietane 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur dioxide group can participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-methyl-1-butanol: A related compound with a similar methoxy and methyl substitution pattern but lacking the thietane ring and sulfur dioxide group.
3-((3-Methoxypyridin-2-yl)amino)-3-methylbutan-1-ol: Another similar compound with a pyridine ring instead of the thietane ring.
Uniqueness
3-((1-Methoxy-3-methylbutan-2-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring and a sulfur dioxide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages such as stability, reactivity, and versatility compared to other similar compounds.
Properties
Molecular Formula |
C9H19NO3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(1-methoxy-3-methylbutan-2-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H19NO3S/c1-7(2)9(4-13-3)10-8-5-14(11,12)6-8/h7-10H,4-6H2,1-3H3 |
InChI Key |
CZBSUCSKDQKJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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